REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[CH:10]([C:12]([CH3:14])=O)=[CH2:11].[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].C(O)C>[CH3:14][C:12]1[C:7]2[C:5](=[CH:4][C:3]([Cl:2])=[CH:9][CH:8]=2)[N:6]=[CH:11][CH:10]=1 |f:0.1,3.4,5.6.7|
|
Name
|
3-chloroaniline hydrochloride
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(N)C=CC1
|
Name
|
ferric trichloride hexahydrate
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser, a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 60-70° C.
|
Type
|
TEMPERATURE
|
Details
|
by raising the temperature
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
CUSTOM
|
Details
|
The resulting solids were removed
|
Type
|
EXTRACTION
|
Details
|
repeatedly extracted with anhydrous ethyl ether
|
Type
|
CUSTOM
|
Details
|
The extracts were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified in a silica column
|
Type
|
CUSTOM
|
Details
|
to afford 11.38 g
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=NC2=CC(=CC=C12)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |